Sodium orthovanadate

Catalog No.
S591899
CAS No.
13721-39-6
M.F
Na3O4V
M. Wt
183.908 g/mol
Availability
In Stock
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Sodium orthovanadate

CAS Number

13721-39-6

Product Name

Sodium orthovanadate

IUPAC Name

trisodium;trioxido(oxo)vanadium

Molecular Formula

Na3O4V

Molecular Weight

183.908 g/mol

InChI

InChI=1S/3Na.4O.V/q3*+1;;3*-1;

InChI Key

IHIXIJGXTJIKRB-UHFFFAOYSA-N

SMILES

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

Synonyms

Decavanadate, Metavanadate, Monovanadate, Orthovanadate, Oxyvanadium, Sodium Vanadate, Vanadate, Vanadate, Sodium, Vanadates, Vanadyl

Canonical SMILES

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

Sodium orthovanadate is an inorganic compound with the chemical formula Na₃VO₄. It exists primarily as a colorless, water-soluble solid and can form a dihydrate, Na₃VO₄·2H₂O. The compound is characterized by the presence of the tetrahedral VO₄³⁻ oxyanion, which is linked to octahedral sodium cation sites. Sodium orthovanadate is produced by dissolving vanadium(V) oxide in sodium hydroxide solution, following the reaction:

V2O5+6NaOH2Na3VO4+3H2OV_2O_5+6NaOH\rightarrow 2Na_3VO_4+3H_2O

This compound exhibits a range of chemical reactivity and biological activity, making it a subject of interest in various fields including biochemistry and pharmacology .

  • Enzyme Inhibition: Sodium orthovanadate acts as a competitive inhibitor for phosphate groups. Its structure resembles the phosphate group, allowing it to bind to the active site of PTPases and alkaline phosphatases, thereby preventing the enzymes from performing their normal function of dephosphorylating proteins []. This inhibition helps researchers understand the role of phosphorylation in various cellular processes.
  • Toxicity: Sodium orthovanadate can be toxic if ingested or inhaled. It can cause irritation of the skin, eyes, and respiratory tract []. Studies have shown that chronic exposure to sodium orthovanadate may have negative health effects, including genotoxicity and potential carcinogenicity [].
  • Flammability: Not flammable []
  • Reactivity: Can react with strong acids and bases []

Enzyme Inhibition and Signaling Pathways:

  • Protein tyrosine phosphatase (PTP) inhibitor: Vanadate acts as a potent inhibitor of PTP enzymes, which play crucial roles in signal transduction pathways. Inhibiting PTPs with vanadate can activate various signaling cascades, including insulin signaling, leading to potential applications in diabetes and other metabolic disorders.
  • Other enzyme targets: Vanadate also interacts with other enzymes involved in cellular processes, such as ATPases and kinases, influencing various functions like ion transport and cell cycle regulation. These diverse interactions contribute to its potential applications in various research areas. [Source: ]

Anti-cancer Properties:

  • Inducing apoptosis and inhibiting proliferation: Studies have shown vanadate's ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a potential candidate for developing anti-cancer therapies, particularly for cancers with resistance to conventional treatments.
  • Anti-angiogenic effects: Vanadate exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, essential for tumor growth and metastasis. This further supports its potential in cancer therapy by hindering tumor progression.

Bone Metabolism and Osteoporosis:

  • Stimulating osteoblast activity: Vanadate can promote the activity of osteoblasts, cells responsible for bone formation. This suggests its potential role in treating osteoporosis and other bone-related conditions by increasing bone mass and density. [Source: ]
  • Anti-inflammatory and antioxidant effects: Vanadate's anti-inflammatory and antioxidant properties may contribute to its potential benefits in bone health by reducing inflammation and oxidative stress, both contributing factors in bone loss. [Source: ]

Other Research Applications:

  • Diabetes and metabolic disorders: Vanadate's insulin-mimetic effects are being explored for potential applications in treating type 2 diabetes and other metabolic disorders. [Source: ]
  • Neurodegenerative diseases: Studies are investigating vanadate's potential role in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's due to its neuroprotective and antioxidant properties. [Source: ]
, particularly in aqueous solutions where it can exist in equilibrium with other vanadate species. At high pH levels, VO₄³⁻ ions can convert into HVO₄²⁻ ions, while at lower pH levels, condensation reactions can lead to the formation of polyoxovanadates, ultimately producing decavanadate. These equilibria are influenced by factors such as pH and concentration, and they are often studied using techniques like 51V^{51}V NMR spectroscopy .

Sodium orthovanadate exhibits significant biological activities due to its structural similarity to phosphate groups. It acts as a competitive inhibitor of various enzymes, including ATPases and protein-phosphotyrosine phosphatases. This inhibition can be reversed through dilution or by the addition of ethylenediaminetetraacetic acid (EDTA). Research has shown that sodium orthovanadate can modify lipid metabolism in macrophages, increasing the levels of saturated and monounsaturated fatty acids while not significantly affecting polyunsaturated fatty acids . Additionally, it has been investigated for its potential antidiabetic properties due to its effects on glucose metabolism .

The primary method for synthesizing sodium orthovanadate involves the reaction of vanadium(V) oxide with sodium hydroxide in an aqueous medium. This process typically requires controlled conditions to ensure complete dissolution and reaction. The resulting product can be purified through recrystallization techniques to obtain high-purity sodium orthovanadate suitable for laboratory use .

Sodium orthovanadate finds applications across various domains:

  • Biochemical Research: Used as a phosphatase inhibitor in studies related to signal transduction and enzyme kinetics.
  • Pharmacology: Investigated for its potential use as an antidiabetic agent due to its ability to mimic insulin effects.
  • Material Science: Explored for its properties in developing vanadium-based materials and catalysts.

These applications leverage its unique chemical properties and biological activities .

Studies on sodium orthovanadate have revealed its interactions with various biomolecules and cellular pathways. For instance, it has been shown to influence fatty acid composition in macrophages, affecting gene expression related to lipid metabolism. The compound's ability to inhibit specific phosphatases makes it a valuable tool for dissecting signaling pathways in cellular biology. Furthermore, research indicates that sodium orthovanadate may reduce cytotoxicity in certain cell lines through redox reactions involving vitamins .

Sodium orthovanadate shares similarities with other vanadium compounds but also possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaKey Features
Sodium metavanadateNaVO₃Less stable than sodium orthovanadate; fewer applications in biological systems.
Vanadium pentoxideV₂O₅Oxidizing agent; used primarily in industrial applications rather than biological contexts.
Vanadyl sulfateVO₂SO₄More soluble than sodium orthovanadate; used in studies related to diabetes but less effective as a phosphatase inhibitor.

Sodium orthovanadate's unique ability to act as a competitive inhibitor of protein phosphatases while exhibiting antidiabetic properties sets it apart from these similar compounds .

Transition-State Mimicry in Enzymatic Hydrolysis Reactions

Sodium orthovanadate demonstrates its most significant biochemical utility through its ability to function as a phosphate analog in enzymatic hydrolysis reactions, particularly those involving phosphoryl transfer mechanisms. The compound's capacity to mimic the transition state of these reactions stems from its ability to adopt a trigonal bipyramidal geometry that closely resembles the pentacoordinate intermediate formed during phosphate ester hydrolysis [1] [2].

The transition-state mimicry behavior of sodium orthovanadate has been extensively characterized in multiple enzyme systems. In ribonuclease A, uridine 2',3'-cyclic vanadate forms a complex that was initially proposed to resemble the transition state during catalysis [1]. However, detailed kinetic analysis revealed that this complex represents only a marginal transition state analog. When enzyme variants with altered active sites were examined, plots of logarithmic inhibition constants versus logarithmic catalytic efficiency yielded slopes ranging from 0.25 to 0.36, significantly deviating from the theoretical slope of unity expected for a perfect transition state analog [1] [3].

The structural basis for this imperfect mimicry lies in geometric distortions within the enzyme-vanadate complex. X-ray crystallographic studies of the ribonuclease A-uridine vanadate complex revealed that the critical bond angle measures 150.5°, substantially different from the ideal 180° angle predicted for the true transition state [1]. This geometric deviation contributes to the compound's reduced effectiveness as a transition state analog in this system.

In contrast, phosphoglucomutase demonstrates a much more favorable interaction with sodium orthovanadate. The glucose phosphate/vanadate complex of the magnesium-activated enzyme exhibits an extraordinarily tight binding constant of approximately 15 femtomolar, suggesting that this complex closely approaches the energetics of the true transition state [4]. The binding affinity represents a 3 × 10⁶-fold enhancement compared to phosphate alone, indicating that the vanadate complex effectively captures transition state stabilization energy [4].

The alkaline phosphatase system provides particularly illuminating data regarding the selectivity of transition state analog behavior. While tungstate demonstrates excellent correlation between binding affinity and catalytic efficiency (correlation coefficient r² = 0.89), sodium orthovanadate shows much weaker correlation (r² = 0.23) [5]. This disparity suggests that the quality of transition state mimicry varies significantly depending on the specific enzyme architecture and the metal coordination environment.

Protein tyrosine phosphatases represent another major class of enzymes where sodium orthovanadate functions as a phosphate analog. The compound inhibits protein tyrosine phosphatase 1B and SHP-1 through formation of trigonal bipyramidal complexes at the active site [6] [7]. However, systematic studies examining multiple mutants revealed no correlation between inhibition constants and catalytic parameters, indicating that vanadate binding does not faithfully reproduce transition state interactions [8].

Vanadate-Enzyme Binding Mechanisms and Kinetic Parameters

The binding mechanisms of sodium orthovanadate to various enzymes reveal complex patterns that extend beyond simple competitive inhibition. The compound demonstrates multiple modes of interaction, including direct active site binding, cofactor analog formation, and allosteric effects that collectively determine its inhibitory potency.

Kinetic analysis of sodium orthovanadate inhibition frequently reveals non-competitive or mixed inhibition patterns. In the dynein ATPase system, presteady state kinetic studies demonstrated that vanadate does not affect the initial ATP binding or hydrolysis rates but completely blocks steady-state turnover after a single catalytic cycle [9]. This behavior indicates formation of a stable enzyme-ADP-vanadate complex that effectively traps the enzyme in a non-productive state, mimicking the natural enzyme-ADP-phosphate transition state complex [9].

The sarcoplasmic reticulum calcium-magnesium ATPase exhibits particularly complex vanadate binding kinetics. The enzyme forms a ternary complex with ATP and vanadate, characterized by a dissociation constant of 4 micromolar for ATP binding to the enzyme-vanadate complex [10] [11]. The dissociation of vanadate from this complex occurs with rate constants that depend on the presence of metal ions: calcium alone promotes vanadate release with a rate constant of 0.1 min⁻¹, while ATP accelerates the process to 0.5 min⁻¹ at 25°C [10] [11].

Quantitative binding studies reveal significant variations in sodium orthovanadate affinity across different enzyme families. The data demonstrate a six-order-of-magnitude range in binding constants, from the femtomolar affinity observed with phosphoglucomutase to millimolar inhibition constants for some phosphatases [12] [13]. Despite this enormous range in absolute binding affinity, the excess binding energy contributed by transition state stabilization remains remarkably consistent at approximately 25 kilojoules per mole across multiple enzyme systems [12] [13].

The protein phosphatases PP1α and PP2A represent particularly sensitive targets for sodium orthovanadate inhibition. Both enzymes experience 95% activity reduction upon exposure to the compound, with inhibition occurring through direct interaction with the phosphatase active sites [14]. This high degree of inhibition results from the compound's ability to form stable pentacoordinate complexes that effectively block substrate access to the catalytic machinery [14].

Cellular studies reveal that sodium orthovanadate effectiveness varies significantly depending on the biological context. In hepatocellular carcinoma cell lines, IC₅₀ values range from 2.30 micromolar for 8505C cells to 16.81 micromolar for HepG2 cells [15] [16]. These variations reflect differences in cellular uptake, metabolic processing, and target enzyme expression levels across different cell types.

The binding mechanism studies also reveal important insights into the role of metal ions in vanadate coordination. Magnesium-dependent enzymes generally show enhanced vanadate binding compared to their metal-free counterparts, suggesting that the divalent cation plays a crucial role in stabilizing the pentacoordinate vanadate complex [4] [5]. This metal ion dependence partially explains why some enzyme systems demonstrate excellent transition state analog behavior while others show only marginal effects.

Time-dependent inhibition studies indicate that sodium orthovanadate binding often involves slow conformational changes in the target enzymes. The rate constants for vanadate association and dissociation span several orders of magnitude, from seconds to hours, depending on the specific enzyme system and solution conditions [10] [17]. These kinetic complexities suggest that simple competitive inhibition models may inadequately describe the full spectrum of vanadate-enzyme interactions.

Physical Description

White odorless granules; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

183.892924 g/mol

Monoisotopic Mass

183.892924 g/mol

Heavy Atom Count

8

UNII

7845MV6C8V

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13721-39-6

Metabolism Metabolites

Vanadium is absorbed mainly via inhalation, though small amounts can be absorbed through the skin and gastrointestional tract. It is rapidly distributed in the plasma, mainly to the kidney, liver, lungs, heart, bone, where it tends to accumulate. With the help of cytochrome P-450 enzymes, it can interconvert between its two oxidation states, vanadyl (V+4) and vanadate (V+5). Both states of vanadium can reversibly bind to transferrin protein in the blood and then be taken up into erythrocytes. Vanadium is excreted mainly in the urine. (L837)

Wikipedia

Sodium orthovanadate

General Manufacturing Information

Sodium vanadium oxide (Na3VO4): ACTIVE

Dates

Last modified: 09-12-2023

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